REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:9]2[NH:10][C:11](=O)[S:12][CH:13]=2)[CH:6]=[CH:7][CH:8]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:11]1[S:12][CH:13]=[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:16])([F:15])[F:1])[CH:4]=2)[N:10]=1
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Name
|
|
Quantity
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24.55 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=CC1)C=1NC(SC1)=O)(F)F
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Name
|
|
Quantity
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75 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The cooled mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
The residue was diluted with ethyl acetate
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Type
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ADDITION
|
Details
|
poured onto ice
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Type
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ADDITION
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Details
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The mixture was made basic by the addition of saturated sodium carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The ethyl acetate layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
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Type
|
WASH
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Details
|
eluting with ethyl acetate-hexanes (gradient 10:90-20:80)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC=C(N1)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |